molecular formula C12H15F2NO2 B2761877 N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine CAS No. 900641-13-6

N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine

Cat. No.: B2761877
CAS No.: 900641-13-6
M. Wt: 243.254
InChI Key: RXNPPMUNGJVORF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a cyclopropanamine group attached to a benzyl moiety substituted with a difluoromethoxy (-OCHF₂) group at the 4-position and a methoxy (-OCH₃) group at the 3-position of the phenyl ring.
Key Properties:

  • Molecular Formula: C₁₂H₁₅F₂NO₂
  • Molecular Weight: 243.25 g/mol
  • Purity: ≥95% (discontinued commercial status noted in ). Functional Significance: The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy groups, while the cyclopropanamine moiety may confer conformational rigidity and act as a bioisostere for other amines in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c1-16-11-6-8(7-15-9-3-4-9)2-5-10(11)17-12(13)14/h2,5-6,9,12,15H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNPPMUNGJVORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CC2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine typically involves the introduction of the difluoromethoxy and methoxy groups onto the phenyl ring, followed by the attachment of the cyclopropanamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzylamine Derivatives

N-[4-(Difluoromethoxy)-3-Methoxybenzyl]-N-Methylamine
  • Molecular Formula: C₁₁H₁₅F₂NO₂
  • Key Differences : Replaces cyclopropanamine with a methylamine group.
  • discontinued status of the target compound).
N-[4-(Difluoromethoxy)-3-Ethoxybenzyl]cyclopropanamine
  • Molecular Formula: C₁₃H₁₇F₂NO₂
  • Key Differences : Ethoxy (-OCH₂CH₃) replaces methoxy at the 3-position.
  • Significance : Increased alkyl chain length may enhance lipophilicity but reduce metabolic stability compared to methoxy.
{[4-(Benzyloxy)-3-Methoxyphenyl]methyl}(Propan-2-yl)Amine
  • Molecular Formula: C₁₉H₂₃NO₂
  • Key Differences : Benzyloxy (-OBn) and isopropylamine substituents.
  • Significance : Bulkier substituents may hinder blood-brain barrier penetration, limiting CNS applications.

Cyclopropane-Containing Analogs

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide
  • Molecular Formula : C₂₂H₂₆N₂O₃
  • Key Differences: Cyclopropane fused with a carboxamide and phenoxy group.
1-(Pyrimidin-2-yl)Cyclopropanamine Dihydrochloride
  • Molecular Formula : C₇H₁₀N₃·2HCl
  • Key Differences : Pyrimidinyl substituent replaces the benzyl group.
  • Significance : Heteroaromatic moiety may enhance binding to kinase targets but reduce stability in acidic conditions.

Difluoromethoxy-Containing Analogs

2-Cyano-3-[3-(Difluoromethoxy)-4-Methoxyphenyl]-N-(3-Methoxyphenyl)Prop-2-Enamide
  • Molecular Formula : C₂₀H₁₇F₂N₂O₃
  • Key Differences: Cyano (-CN) and enamide groups.
  • Significance: Increased polarity from cyano may improve aqueous solubility but limit passive diffusion.
Benzimidazole Derivatives with Difluoromethoxy Groups
  • Example : 5-(Difluoromethoxy)-2-{[(3,4-Dimethoxy-2-Pyridyl)Methyl]Sulfinyl}Benzimidazole
  • Key Differences : Benzimidazole core with sulfinyl and pyridyl groups.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability
Target Compound C₁₂H₁₅F₂NO₂ 243.25 Cyclopropanamine, difluoromethoxy Discontinued
N-[4-(Difluoromethoxy)-3-Methoxybenzyl]-N-Methylamine C₁₁H₁₅F₂NO₂ 231.24 Methylamine 6 suppliers
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide C₂₂H₂₆N₂O₃ 366.45 Carboxamide, phenoxy Not specified
2-Cyano-3-[3-(Difluoromethoxy)-4-Methoxyphenyl]-N-(3-Methoxyphenyl)Prop-2-Enamide C₂₀H₁₇F₂N₂O₃ 377.36 Cyano, enamide Not specified

Key Findings and Implications

Structural Flexibility : The cyclopropanamine group in the target compound provides rigidity absent in methylamine analogs, which may influence receptor binding specificity.

Synthetic Challenges : The target compound’s discontinued status suggests synthesis or stability issues, contrasting with more accessible analogs like N-methylamine derivatives.

Biological Targeting: Benzimidazole and pyrimidinyl analogs highlight divergent therapeutic applications (e.g., anti-ulcer vs. kinase inhibition), whereas the target compound’s amine structure may favor monoamine oxidase (MAO) or neurotransmitter receptor interactions.

Biological Activity

N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C12H15F2NO2C_{12}H_{15}F_2NO_2 and it has a molecular weight of approximately 243.25 g/mol. The compound features a cyclopropanamine core, which is known for its unique structural properties that can influence biological activity.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Research has indicated that compounds with similar structures often exhibit significant pharmacological effects, particularly in the context of cancer treatment and neurological disorders.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
  • Receptor Binding : The compound could bind to various receptors, influencing signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

  • Cancer Metabolism : A study highlighted the role of fluorinated derivatives in inhibiting glycolysis in aggressive cancers such as glioblastoma multiforme (GBM). These compounds demonstrated enhanced cytotoxic effects under hypoxic conditions, suggesting that this compound could similarly affect metabolic pathways in cancer cells .
  • Neuroprotective Effects : Preliminary research indicates that compounds with similar structures have shown promise in neuroprotection, potentially providing therapeutic avenues for neurodegenerative diseases.
  • Comparative Analysis : When compared to other similar compounds, this compound exhibited distinct biological properties due to variations in substituents, impacting its efficacy and selectivity towards biological targets .

Properties of this compound

PropertyValue
Molecular FormulaC12H15F2NO2C_{12}H_{15}F_2NO_2
Molecular Weight243.25 g/mol
IUPAC NameThis compound
CAS Number900641-13-6

Summary of Biological Activities

Study FocusFindings
Glycolysis InhibitionEnhanced cytotoxic effects in GBM models
NeuroprotectionPotential therapeutic benefits in neurodegeneration
Enzyme InteractionSpecific inhibition of metabolic enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine, and what key intermediates are involved?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of 4-(difluoromethoxy)-3-methoxybenzaldehyde via nucleophilic substitution of a hydroxyl group with difluoromethyl bromide under basic conditions .
  • Step 2 : Reductive amination with cyclopropanamine using sodium cyanoborohydride in methanol, followed by purification via column chromatography to isolate the target compound .
  • Key intermediates : 4-(difluoromethoxy)-3-methoxybenzaldehyde and cyclopropanamine derivatives.

Q. How does the difluoromethoxy group influence the compound's physicochemical properties and biological interactions?

  • Methodology :

  • The difluoromethoxy group enhances lipophilicity (logP ~2.8), improving membrane permeability, as determined by octanol-water partitioning assays .
  • Electron-withdrawing effects of fluorine atoms stabilize the molecule’s aromatic ring, influencing binding to hydrophobic pockets in enzymes like monoamine oxidases (MAOs), as inferred from structural analogs in ligand-based virtual screening studies .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : To verify substituent positions on the phenyl ring (e.g., methoxy at δ 3.8 ppm, difluoromethoxy at δ 6.1 ppm) .
  • HRMS : For molecular weight confirmation (expected [M+H]+: ~282.1 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to monoamine oxidase B (MAO-B)?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) to assess interactions with MAO-B’s FAD-binding site, leveraging structural data from analogs like ZINC32118560 .
  • QSAR models : Use descriptors like molecular volume (~274 ų) and charge distribution (-3.89 a.u.) to correlate substituent effects with inhibitory activity .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodology :

  • Cross-validation : Compare IC50 values from enzyme inhibition assays (e.g., MAO-B) under standardized conditions (pH 7.4, 37°C) .
  • Structural analogs : Evaluate chlorine-substituted derivatives (e.g., N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine) to isolate substituent-specific effects .

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?

  • Methodology :

  • Chiral chromatography : Use a Chiralpak IC column with hexane:isopropanol (90:10) to separate enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration by matching spectra to known cyclopropanamine derivatives .

Notes

  • Advanced questions emphasize experimental design (e.g., chiral separation, QSAR) and data contradiction resolution.
  • Basic questions focus on foundational synthesis and characterization.

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